2`,3`,5`-Triacetyluridine
Descripción
2',3',5'-Triacetyluridine (TAU), also known as uridine triacetate, is a prodrug of uridine with the molecular formula C₁₅H₁₈N₂O₉ and a molecular weight of 370.31 g/mol . It is acetylated at the 2', 3', and 5' hydroxyl groups of the ribose moiety, enhancing its lipophilicity and oral bioavailability compared to uridine . TAU is enzymatically deacetylated in vivo to release free uridine, a pyrimidine nucleoside critical for RNA synthesis, mitochondrial function, and phospholipid metabolism .
Clinically, TAU is FDA-approved for hereditary orotic aciduria and as an antidote for 5-fluorouracil (5-FU) toxicity due to its ability to rapidly elevate systemic uridine levels . It also demonstrates neuroprotective effects in preclinical models of ALS and bipolar disorder, attributed to its role in mitigating neuronal energy deficits and modulating glutamate/glutamine balance .
Propiedades
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-6(18)10(22)11-14(24,7(2)19)15(25,8(3)20)12(26-11)17-5-4-9(21)16-13(17)23/h4-5,10-12,22,24-25H,1-3H3,(H,16,21,23)/t10?,11-,12-,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQEKLYYJLPSY-ZLJWCAOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetyluridine can be synthesized by treating uridine with acetic anhydride in the presence of a catalytic amount of boron trifluoride-etherate. The crude product is then recrystallized from ethanol to yield 2’,3’,5’-triacetyluridine in 74-78% yield .
Industrial Production Methods: The industrial production of 2’,3’,5’-triacetyluridine follows similar synthetic routes but on a larger scale. The process involves the acetylation of uridine using acetic anhydride and a catalyst, followed by purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’,5’-Triacetyluridine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release uridine.
Oxidation: It can be oxidized to form uridine derivatives.
Substitution: It can undergo substitution reactions to form different acetylated uridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Conducted using various acetylating agents under controlled conditions.
Major Products:
Hydrolysis: Uridine.
Oxidation: Uridine derivatives.
Substitution: Acetylated uridine derivatives.
Aplicaciones Científicas De Investigación
2’,3’,5’-Triacetyluridine has a wide range of scientific research applications:
Neuroprotection: It has been shown to decrease neurodegeneration in models of Huntington’s disease and improve cognitive functions.
Chemotherapy Adjunct: Used to reverse toxicity and increase survival in models of dihydropyrimidine dehydrogenase deficiency-induced 5-fluorouracil overdose.
Metabolic Disorders: Employed in the treatment of hereditary orotic aciduria.
Psychiatric Disorders: Shown to decrease depressive symptoms and increase brain pH in bipolar patients.
Mecanismo De Acción
2’,3’,5’-Triacetyluridine is cleaved by plasma esterases to release uridine, which then exerts its effects by increasing the levels of uridine in the body. Uridine is involved in various biochemical pathways, including the synthesis of nucleotides and the regulation of neurotransmitter levels. It competes with 5-fluorouracil metabolites for incorporation into genetic material, reducing toxicity and cell death associated with these metabolites .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Uridine
- Bioavailability : Uridine has poor oral bioavailability (~7% in humans) due to rapid hepatic metabolism and degradation in the gastrointestinal tract. TAU, by contrast, achieves near-complete bioavailability (~90%) owing to its acetyl groups, which resist enzymatic degradation and facilitate passive absorption .
- Therapeutic Use : Uridine requires high doses (e.g., 1,000 mg/day) to achieve therapeutic effects, whereas TAU achieves supraphysiological uridine levels at lower doses (e.g., 18 g/day in bipolar depression trials) .
- Mechanism : Both compounds increase phosphatidylcholine synthesis via the Kennedy pathway, but TAU’s prolonged exposure and higher brain penetration enhance its efficacy in mitochondrial and neuropsychiatric disorders .
Tetrahydrouridine (THU) and Triacetyl-THU (taTHU)
- Clinical Relevance : THU is used to potentiate gemcitabine in cancer therapy, while TAU’s primary niche is in neurology (e.g., ALS, bipolar depression) and toxicology (5-FU rescue) .
- Safety : Both compounds are well-tolerated, but taTHU’s hydrolysis releases acetic acid, posing a theoretical risk of local acidosis at very high doses—a concern absent with TAU .
6-Azauridine and Triacetyl-6-Azauridine
- Metabolism: 6-Azauridine, a uridine analog, inhibits orotidine monophosphate decarboxylase. Its triacetylated prodrug improves bioavailability but is primarily excreted as deacetylated 6-azauridine (80% in urine), unlike TAU, which is fully converted to uridine .
- Applications : Triacetyl-6-azauridine is investigational for antiviral and anticancer uses, whereas TAU’s applications focus on neuroprotection and metabolic rescue .
Cytidine
- Conversion Pathway : Cytidine is metabolized to uridine via cytidine deaminase. While cytidine supplementation reduces cerebral glutamate/glutamine levels in bipolar depression, TAU directly elevates uridine, bypassing this enzymatic step .
- Efficacy: In a 12-week trial, cytidine + valproate improved depressive symptoms earlier than valproate alone, but TAU demonstrated faster onset (6 weeks) and greater mitochondrial pH normalization in bipolar patients .
Data Table: Key Pharmacokinetic and Clinical Comparisons
Research Findings
Neuroprotection in ALS
- TAU extends survival in SOD1G93A ALS mice by maintaining ATP levels and reducing neuronal death during glucose starvation .
- Oral TAU achieves plasma uridine concentrations (150–160 µM) sufficient to ameliorate mitochondrial toxicity in vitro .
Bipolar Depression
- In a 6-week trial, TAU (18 g/day) reduced Montgomery-Asberg Depression Rating Scale (MADRS) scores by ≥50% in responders, correlating with increased cerebral pH (a biomarker of mitochondrial function) .
- Comparatively, cytidine required 12 weeks to show similar efficacy, highlighting TAU’s rapid action .
Pharmacokinetic Superiority
- Single-dose TAU (NucleomaxX®) yields a 4× higher Cₘₐₓ and AUC than equimolar uridine, with peak levels sustained for 1–2 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
